5-Bromo-4-methoxyisatoic anhydride
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Overview
Description
5-Bromo-4-methoxyisatoic anhydride: is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 4-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxyisatoic anhydride typically involves the bromination of 4-methoxyisatoic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methoxyisatoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-bromo-4-methoxyisatin or other related derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or alkylamines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of 5-substituted-4-methoxyisatoic anhydride derivatives.
Oxidation Reactions: Formation of 5-bromo-4-methoxyisatoic acid or 5-bromo-4-methoxybenzaldehyde.
Reduction Reactions: Formation of 5-bromo-4-methoxyisatin or related reduced derivatives.
Scientific Research Applications
5-Bromo-4-methoxyisatoic anhydride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxyisatoic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
- 5-Bromo-4-chloroisatoic anhydride
- 5-Bromo-4-fluoroisatoic anhydride
- 5-Bromo-4-nitroisatoic anhydride
Comparison: Compared to its analogs, 5-Bromo-4-methoxyisatoic anhydride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
6-bromo-7-methoxy-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROETCLRZEZHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)OC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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